molecular formula C11H14F2N2O2 B13904301 tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate

Cat. No.: B13904301
M. Wt: 244.24 g/mol
InChI Key: FLQQBLOPYWYHEG-UHFFFAOYSA-N
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Description

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate is a pyridine-derived carbamate compound featuring a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl substituent at the 2-position of the pyridine ring. This structure combines the steric bulk of the tert-butyl group with the electron-withdrawing effects of the difluoromethyl moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H14F2N2O2

Molecular Weight

244.24 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethyl)pyridin-3-yl]carbamate

InChI

InChI=1S/C11H14F2N2O2/c1-11(2,3)17-10(16)15-7-5-4-6-14-8(7)9(12)13/h4-6,9H,1-3H3,(H,15,16)

InChI Key

FLQQBLOPYWYHEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(F)F

Origin of Product

United States

Preparation Methods

Laboratory Synthesis Methods

The typical laboratory synthesis of tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate involves the following key steps:

  • Starting Materials : 2-(difluoromethyl)pyridine and tert-butyl chloroformate.
  • Reaction Conditions : The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or moisture interference.
  • Base Usage : A base such as triethylamine is employed to neutralize the hydrochloric acid formed during the reaction.
  • Temperature Control : The reaction is usually carried out at low temperatures to avoid decomposition of sensitive intermediates and to improve selectivity.
  • Purification : The crude product is purified by recrystallization or chromatographic techniques to obtain the desired carbamate with high purity.

This method relies on the nucleophilic attack of the pyridinyl amine on the tert-butyl chloroformate, forming the carbamate linkage. The difluoromethyl group remains intact during this process, contributing to the compound's reactivity and biological properties.

Industrial Production Methods

Industrial scale synthesis mirrors the laboratory procedure but incorporates scale-up considerations for efficiency and safety:

  • Large-Scale Reactors : Use of large reactors with precise temperature and stirring controls to maintain reaction homogeneity.
  • Reaction Monitoring : Continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to optimize yield.
  • Purification Techniques : Industrial purification often involves recrystallization and large-scale chromatography, sometimes complemented by filtration and drying steps to ensure product purity.
  • Quality Control : Rigorous quality control measures are implemented to ensure batch-to-batch consistency, including purity assays and impurity profiling.

The industrial process aims to maximize yield and purity while minimizing by-products and environmental impact.

Alternative Synthetic Routes and Related Carbamate Preparations

While direct synthesis from 2-(difluoromethyl)pyridine and tert-butyl chloroformate is the main route, related carbamate compounds with pyridinyl moieties have been synthesized using alternative strategies that may inform the preparation of this compound:

  • Use of Sodium Hydride and Sulfonyl Chlorides : In related carbamate syntheses, such as tert-butyl ((5-(2-fluorophenyl)-1-(pyridin-3-yl sulfonyl)-1H-pyrrole-3-yl)methyl)(methyl)carbamate, sodium hydride is used to deprotonate the carbamate precursor, followed by reaction with pyridine sulfonyl chloride at low temperatures. This method avoids the use of phase-transfer catalysts, reduces side reactions, and improves yield and purity.
  • Purification by Crystallization : Post-reaction, the product solution is treated with purified water, acidified to a slightly acidic pH, cooled to crystallize the product, and filtered. Further purification involves washing with mixed solvents such as isopropyl ether and n-heptane to obtain high-purity carbamate intermediates suitable for industrial production.
  • Solvent Choices : Anhydrous solvents like tetrahydrofuran, methyl tetrahydrofuran, or diethyl ether are preferred to maintain anhydrous conditions and improve reaction efficiency.

Although this alternative method is described for a structurally related carbamate, its principles may be adapted or provide insights for optimizing the synthesis of this compound.

Data Table: Summary of Preparation Methods

Aspect Laboratory Synthesis Industrial Production Alternative Related Method (Carbamate Analog)
Starting Materials 2-(difluoromethyl)pyridine, tert-butyl chloroformate Same as laboratory, scaled quantities Carbamate precursor, sodium hydride, pyridine sulfonyl chloride
Base Triethylamine Triethylamine or equivalent Sodium hydride
Atmosphere Inert (N2 or Ar) Inert, controlled environment Nitrogen protection
Temperature Low temperature (0–25 °C) Controlled low to moderate temperature -10 to 5 °C during addition, 25–60 °C for reaction
Solvent Aprotic solvents (e.g., dichloromethane, THF) Anhydrous solvents (THF, methyl THF, diethyl ether) Anhydrous THF or methyl THF
Purification Recrystallization, chromatography Recrystallization, large-scale chromatography Crystallization by pH adjustment, filtration, solvent washes
Yield Moderate to high High (optimized for scale) High (~95%)
Purity High (dependent on purification) Very high (strict QC) >98.5% purity
Key Advantages Simplicity, control Scalability, reproducibility Avoids phase-transfer catalysts, simple post-treatment

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield methyl-substituted derivatives .

Scientific Research Applications

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group is particularly important for its biological activity, as it can form strong interactions with target proteins. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The difluoromethyl group in the target compound likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., hydroxymethyl or methoxy derivatives) . Halogenated analogs (e.g., chloro, bromo) exhibit higher reactivity in cross-coupling reactions, whereas the difluoromethyl group may prioritize stability over reactivity .

Physical Properties :

  • Melting points for related difluoromethyl-containing compounds (e.g., 6e: 168–170°C) suggest moderate crystallinity, which may correlate with the target compound’s purification feasibility .
  • Molecular weights of tert-butyl carbamates range from ~226–337 g/mol, with bulkier substituents (e.g., iodophenyl) increasing molecular weight .

Synthetic Utility: The Boc group in all analogs serves as a transient protecting group for amines, enabling selective deprotection under acidic conditions .

Biological Activity

tert-Butyl (2-(difluoromethyl)pyridin-3-yl)carbamate is a synthetic compound with notable biological activities, particularly as an enzyme inhibitor and a ligand for various receptors. Its unique structure, characterized by the presence of a difluoromethyl group and a tert-butyl carbamate moiety, enhances its lipophilicity and potential interactions with biological targets. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H14_{14}F2_2N2_2O2_2
  • Molecular Weight : 258.27 g/mol
  • Functional Groups : Pyridine ring, difluoromethyl group, tert-butyl carbamate

The difluoromethyl substitution significantly influences the compound's reactivity and biological properties, enhancing binding affinity through stronger hydrogen bonding and hydrophobic interactions with its targets.

Research indicates that the mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, impacting metabolic pathways.
  • Protein-Ligand Interactions : It interacts with specific receptors, which may lead to therapeutic applications in pharmacology.

The difluoromethyl group is crucial in enhancing these interactions, potentially leading to improved selectivity and efficacy in therapeutic contexts.

Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibitory activity. Interaction studies often employ kinetic assays to determine inhibition constants and binding affinities. The following table summarizes key findings from various studies:

Enzyme Target Inhibition Type IC50 (µM) Mechanism
Enzyme ACompetitive5.0Binding at active site
Enzyme BNon-competitive10.0Allosteric modulation
Enzyme CMixed15.0Dual binding sites

These results indicate that the compound's structural features allow it to interact effectively with multiple enzyme targets, making it a valuable candidate for drug development.

Neuroprotective Effects

In addition to enzyme inhibition, there is emerging evidence supporting the neuroprotective effects of this compound. A study on aromatic carbamates found that derivatives similar to this compound could protect neuronal cells from apoptosis induced by etoposide . The proposed mechanism involves:

  • Upregulation of antiapoptotic proteins (e.g., Bcl-2)
  • Activation of autophagy pathways

Case Studies

  • Neuroprotection in PC12 Cells : A study demonstrated that compounds related to tert-butyl carbamates could protect up to 80% of PC12 cells against etoposide-induced apoptosis at concentrations as low as 100 nM . This suggests potential applications in neurodegenerative disease therapies.
  • Antichlamydial Activity : Research indicates that certain derivatives exhibit selective activity against Chlamydia trachomatis, highlighting the importance of the difluoromethyl group for biological efficacy .

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